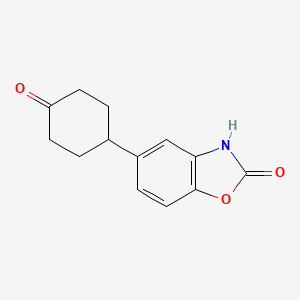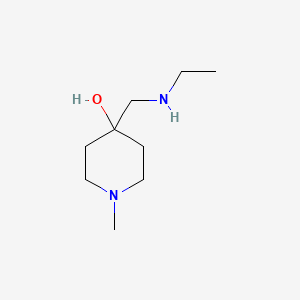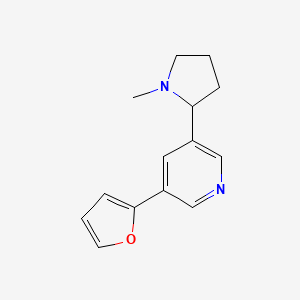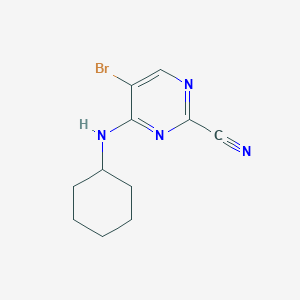
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide typically involves the reaction of 2,3-dimethoxybenzylamine with 2-(pyridin-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
相似化合物的比较
Similar Compounds
- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
- N1-(2,5-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
851670-40-1 |
|---|---|
分子式 |
C18H21N3O4 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
N'-[(2,3-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)oxamide |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-8-5-6-13(16(15)25-2)12-21-18(23)17(22)20-11-9-14-7-3-4-10-19-14/h3-8,10H,9,11-12H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
NHANILBHDFUGPP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C(=O)NCCC2=CC=CC=N2 |
物理描述 |
White powder / Very slightly milky aroma |
溶解度 |
Practically insoluble to insoluble Soluble (in ethanol) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-dimethyl-2H-spiro[naphthalene-1,4'-piperidine]-4-carboxamide](/img/structure/B8318877.png)
![1-[5-Bromo-3-fluoro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8318885.png)



![6,11-dihydro-11-methyl-5H-dibenzo[b,e]azepine](/img/structure/B8318938.png)



![[4-(3-Amino-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8318946.png)
